molecular formula C6H15N B107103 3,3-Dimethylbutylamine CAS No. 15673-00-4

3,3-Dimethylbutylamine

Cat. No. B107103
CAS RN: 15673-00-4
M. Wt: 101.19 g/mol
InChI Key: GPWHFPWZAPOYNO-UHFFFAOYSA-N
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Description

3,3-Dimethylbutylamine is a chemical compound with the linear formula (CH3)3CCH2CH2NH2 . It forms a monoclinic crystal with cyclomaltoheptaose . The compound is an aliphatic amine .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethylbutylamine is represented by the formula (CH3)3CCH2CH2NH2 . It has a molecular weight of 101.19 . The InChI key for this compound is GPWHFPWZAPOYNO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3,3-Dimethylbutylamine is a clear colorless to slightly yellow liquid . It has a refractive index of 1.4135 (lit.) . The boiling point is 114-116 °C (lit.) and it has a density of 0.752 g/mL at 25 °C (lit.) .

Scientific Research Applications

Neurological Studies

Research into the neurological effects of DMBA is an emerging field. It is being explored for its potential impact on neurotransmitter systems and cognitive functions, which could have implications for treating neurological disorders.

Each of these applications demonstrates the versatility of 3,3-Dimethylbutylamine in scientific research. Its properties are leveraged in different ways to advance knowledge and technology in various scientific disciplines .

Safety and Hazards

3,3-Dimethylbutylamine is moderately toxic by ingestion and skin contact, and mildly toxic by inhalation . It is a dangerous fire and explosion hazard when exposed to heat or flame and can react vigorously with oxidizing materials . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

3,3-Dimethylbutylamine (DMBA) is a compound with the molecular formula C6H15N The primary targets of DMBA are not well-documented in the literature

Mode of Action

It is known that dmba is an aliphatic amine , which suggests that it may interact with biological targets through mechanisms common to other amines These could include acting as a base, forming hydrogen bonds, or undergoing various reactions with other molecules

Biochemical Pathways

The specific biochemical pathways affected by DMBA are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, where the product of one reaction acts as the substrate for the next Without specific information on DMBA’s targets and mode of action, it is challenging to predict the exact pathways it might affect

Pharmacokinetics

For instance, DMBA is a small molecule with a molecular weight of 101.19 , which suggests it may be readily absorbed and distributed in the body. Its boiling point is 114-116°C , and it has a density of 0.752 g/mL at 25°C , which may influence its distribution and excretion

properties

IUPAC Name

3,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWHFPWZAPOYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075091
Record name 3,3-Dimethylbutylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylbutylamine

CAS RN

15673-00-4, 3850-30-4
Record name 3,3-Dimethylbutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15673-00-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 3,3-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673004
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Record name 3,3-Dimethylbutylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.120
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Record name 3,3-DIMETHYLBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the interaction between 3,3-Dimethylbutylamine and β-cyclodextrin?

A1: Research has shown that 3,3-Dimethylbutylamine forms a 1:1 inclusion complex with β-cyclodextrin (β-CD). [] This means a single molecule of 3,3-Dimethylbutylamine becomes trapped within the cavity of a single β-CD molecule. Interestingly, these inclusion complexes further associate to form dimers. [] Within the dimer, the 3,3-Dimethylbutylamine molecule is oriented with its polar amine group pointing towards the secondary hydroxyl groups of the β-CD, forming a hydrogen bond with a water molecule located within the dimer. []

Q2: How does the molecular structure of 3,3-Dimethylbutylamine influence its role in soot formation?

A2: Studies employing Reactive Molecular Dynamics (ReaxFF) simulations and Quantum Mechanical (QM) calculations have investigated the sooting tendencies of various hexylamine isomers, including 3,3-Dimethylbutylamine. [] These studies revealed that during combustion, 3,3-Dimethylbutylamine primarily decomposes into C4H8, which acts as a key precursor for soot formation. [] The specific branching in the 3,3-Dimethylbutylamine structure appears to favor this decomposition pathway compared to other isomers, influencing its overall sooting tendency. []

Q3: Are there analytical techniques available to study the inclusion complex of 3,3-Dimethylbutylamine and β-cyclodextrin?

A3: Yes, single-crystal X-ray analysis has been successfully employed to determine the crystal structure of the 1:1 inclusion complex formed between 3,3-Dimethylbutylamine and β-cyclodextrin. [] This technique provides detailed information about the arrangement of molecules within the crystal lattice, offering insights into the nature of the interaction between 3,3-Dimethylbutylamine and β-cyclodextrin. []

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